molecular formula C11H9BrN2 B1404339 4-(4-Bromophenyl)pyridin-3-amine CAS No. 942598-34-7

4-(4-Bromophenyl)pyridin-3-amine

Cat. No. B1404339
M. Wt: 249.11 g/mol
InChI Key: IGPCIIQWPFUSQL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-(4-Bromophenyl)pyridin-3-amine was confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The InChI code for this compound is 1S/C11H9BrN2/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11/h1-8,14H .


Physical And Chemical Properties Analysis

The physical form of 4-(4-Bromophenyl)pyridin-3-amine is a white to brown solid . It has a molecular weight of 249.11 . The storage temperature is +4°C .

Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide was used to synthesize ethyl 4-(4-bromophenyl)-5-cyano-2-phenyl-6-thioxo-1,6-dihydropyridine-3-carboxylate. This compound served as a starting material for the synthesis of several thio-substituted ethyl nicotinate derivatives, which further underwent cyclization to form thieno[2,3-b]pyridines and pyridothienopyrimidine derivatives. These synthesized compounds were screened for their antimicrobial activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Kinetics and Mechanism in Reactions

4-(4-Bromophenyl)pyridin-3-amine derivatives were used in studies exploring the kinetics and mechanisms of various reactions. These studies include the aminolysis and pyridinolysis of O-aryl S-(4-nitrophenyl) thiocarbonates and alkyl aryl thionocarbonates in aqueous ethanol. The investigations focused on understanding the reaction rates, the order of reactions, and the involvement of intermediates in the reaction pathways (Castro, Aliaga, & Santos, 2008), (Castro, Cubillos, Santos, & Téllez, 1997).

Synthesis of Novel Pyridine-Based Derivatives

4-(4-Bromophenyl)pyridin-3-amine was utilized in the synthesis of novel pyridine derivatives through the Suzuki cross-coupling reaction. Density functional theory (DFT) studies were conducted on these derivatives, leading to insights into potential applications in chiral dopants for liquid crystals and biological activities like anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).

Catalyst Systems in Amination Reactions

The compound played a role in the development of efficient catalyst systems for palladium-catalyzed amination of aryl chlorides, bromides, and triflates. This research contributed to advancements in catalytic amination, enhancing the efficiency and scope of these chemical reactions (Wolfe, Tomori, Sadighi, Yin, & Buchwald, 2000).

properties

IUPAC Name

4-(4-bromophenyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c12-9-3-1-8(2-4-9)10-5-6-14-7-11(10)13/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPCIIQWPFUSQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NC=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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